5-Chloro-2-(3-fluorophenoxy)aniline
Description
5-Chloro-2-(3-fluorophenoxy)aniline is a halogenated aniline derivative featuring a chlorine substituent at the 5-position of the benzene ring and a 3-fluorophenoxy group at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting receptors such as the aryl hydrocarbon receptor (AhR) and Nurr1, which are implicated in neurodegenerative and inflammatory diseases . Its halogenated aromatic system and ether linkage make it a versatile intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
5-chloro-2-(3-fluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQUXYAJOENIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-(3-fluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 5-chloro-2-nitroaniline with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions .
Chemical Reactions Analysis
5-Chloro-2-(3-fluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include potassium carbonate, iron powder, and dimethylformamide. Major products formed from these reactions include substituted anilines and quinones.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
5-Chloro-2-(3-fluorophenoxy)aniline serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities, particularly in anticancer research. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, indicating their potential as lead compounds for cancer therapy.
2. Agrochemicals
This compound is also utilized as an intermediate in the production of agrochemicals. Its structural characteristics allow it to participate in the synthesis of herbicides and pesticides, contributing to agricultural productivity .
3. Proteomics Research
In proteomics, this compound is employed as a biochemical tool for studying protein interactions and functions. Its ability to bind effectively to proteins such as bovine serum albumin (BSA) has been confirmed through fluorescence spectroscopy, highlighting its utility in drug delivery systems and therapeutic applications.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity, modulating target activity effectively.
Case Study: Antiproliferative Activity
A comparative study evaluated several derivatives of this compound for anticancer activity using the MTT assay on NSCLC cell lines such as A549 and H1975. Results indicated that some derivatives exhibited potent activity with IC50 values ranging from 1.38 µM to 9.70 µM, demonstrating their potential for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations in Phenoxy-Aniline Derivatives
The biological and physicochemical properties of halogenated anilines are highly dependent on the substituents' electronic, steric, and lipophilic characteristics. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group (CAS 445-14-7) increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas the 3-fluorophenoxy group balances hydrophobicity and polarity for improved solubility .
Biological Activity
5-Chloro-2-(3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 g/mol. This compound has gained attention in scientific research for its potential biological activities, particularly in medicinal chemistry and proteomics.
The synthesis of this compound typically involves nucleophilic aromatic substitution. A common method includes the reaction of 5-chloro-2-nitroaniline with 3-fluorophenol in the presence of a base such as potassium carbonate, using dimethylformamide as a solvent at elevated temperatures. The nitro group is subsequently reduced to an amine using a reducing agent like iron powder in acidic conditions.
The biological activity of this compound arises from its interaction with various molecular targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, modulating their activity. This compound is particularly noted for its role as a biochemical tool in studying protein interactions and functions in proteomics research .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives bearing similar structural features have shown significant antiproliferative activity against non-small cell lung cancer (NSCLC) models, with IC50 values indicating effective inhibition of cancer cell growth .
Case Study: Antiproliferative Activity
In a comparative study, several derivatives were evaluated for their anticancer activity using the MTT assay on NSCLC cell lines such as A549 and H1975. The results indicated that some compounds exhibited potent activity with IC50 values ranging from 1.38 µM to 9.70 µM, demonstrating their potential as lead compounds for further development in cancer therapy .
Protein Binding Studies
Research has also focused on the binding affinity of this compound to proteins such as bovine serum albumin (BSA). The binding interactions were analyzed using fluorescence spectroscopy, which revealed that this compound binds effectively to BSA, suggesting its utility in drug delivery systems and therapeutic applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| This compound | Varies | NSCLC | Antiproliferative activity observed |
| 5-Chloro-2-(4-fluorophenoxy)aniline | Varies | NSCLC | Similar mechanism; varying potency |
| 5-Bromo-2-(3-fluorophenoxy)aniline | Varies | NSCLC | Structural variation affects binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
